4-Mercaptobenzoic acid

Catalog No.
S576381
CAS No.
1074-36-8
M.F
C₇H₆O₂S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercaptobenzoic acid

CAS Number

1074-36-8

Product Name

4-Mercaptobenzoic acid

IUPAC Name

4-sulfanylbenzoic acid

Molecular Formula

C₇H₆O₂S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9)

InChI Key

LMJXSOYPAOSIPZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S

Synonyms

4-mercaptobenzoate, 4-mercaptobenzoic acid, para-mercaptobenzoate

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S

Surface-Enhanced Raman Spectroscopy (SERS) Sensors:

  • 4-MBA's thiol group allows it to bind strongly to gold surfaces, forming self-assembled monolayers (SAMs) []. These SAMs can be used as SERS substrates, which significantly enhance the Raman scattering of molecules adsorbed on their surface [, ].
  • This enhanced signal allows researchers to detect and identify trace amounts of various molecules, making 4-MBA-based SERS sensors valuable for applications in environmental monitoring, medical diagnostics, and food safety [, ].

Drug Delivery Systems:

  • 4-MBA can be used to functionalize nanoparticles, modifying their surface properties for targeted drug delivery applications [].
  • The carboxylic acid group of 4-MBA allows it to conjugate with therapeutic agents or biomolecules that can guide the nanoparticles to specific cells or tissues [].
  • This research is still in its early stages, but it holds promise for developing more effective and targeted drug delivery strategies.

Other Applications:

  • 4-MBA is also being explored for its potential applications in corrosion protection, catalysis, and as a model molecule for studying self-assembly processes [, ].

4-Mercaptobenzoic acid is an organic compound with the molecular formula C7H6O2SC_7H_6O_2S and a molecular weight of approximately 154.186 g/mol. It is also known by several other names, including p-Mercaptobenzoic acid and 4-Carboxybenzenethiol. The compound features a thiol (-SH) group attached to the para position of a benzoic acid structure, which contributes to its unique chemical properties and reactivity .

Information on the safety hazards of 4-mercaptobenzoic acid is limited. However, due to the presence of the thiol group, it is advisable to handle it with care as thiols can have unpleasant odors and may be irritating to the skin and eyes []. Always consult a safety data sheet (SDS) before handling this compound.

, primarily due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The thiol group can be oxidized to form disulfides under certain conditions.
  • Metal Coordination: The carboxylic acid and thiol groups can coordinate with metal ions, making it useful in sensor applications .

For example, the reaction of 4-Mercaptobenzoic acid with silver nanoparticles results in the formation of stable complexes that are employed in various sensing technologies .

Research indicates that 4-Mercaptobenzoic acid exhibits antimicrobial properties and has potential applications in biomedicine. Its ability to interact with metal ions may enhance its efficacy as an antimicrobial agent. Additionally, studies have shown that it can serve as a model compound for investigating charge transfer processes in biological systems, particularly in the context of surface-enhanced Raman scattering .

Several methods exist for synthesizing 4-Mercaptobenzoic acid, including:

  • Direct Sulfhydryl Addition: Reacting benzoic acid with hydrogen sulfide or thiol compounds.
  • Reduction of Nitro Compounds: Starting from 4-nitrobenzoic acid and reducing it using reducing agents such as iron or zinc.
  • Electrochemical Methods: Utilizing electrochemical techniques to convert benzoic acid derivatives into their mercapto counterparts .

These synthesis methods allow for the production of high-purity 4-Mercaptobenzoic acid suitable for various applications.

4-Mercaptobenzoic acid has a wide range of applications, including:

  • Nanotechnology: Used in the functionalization of nanoparticles for sensors and drug delivery systems.
  • Electrochemical Sensors: Serves as a platform for immobilizing biomolecules due to its conductive properties.
  • Material Science: Employed in the development of conductive polymers and coatings .

Its unique properties make it valuable in fields such as biosensing, catalysis, and materials engineering.

Interaction studies involving 4-Mercaptobenzoic acid often focus on its coordination with metal ions. For instance:

  • Metal Ion Detection: Research has demonstrated that 4-Mercaptobenzoic acid can effectively coordinate with chromium ions, enabling colorimetric detection methods for environmental monitoring .
  • Charge Transfer Mechanisms: Studies have explored how 4-Mercaptobenzoic acid interacts with semiconductor materials, enhancing our understanding of charge transfer processes under varying conditions .

These interactions highlight the compound's potential in analytical chemistry and material science.

Several compounds share structural similarities with 4-Mercaptobenzoic acid. Here are some notable examples:

Compound NameStructureKey Features
BenzenethiolC6H5SHSimple thiol without a carboxylic group
4-Aminobenzoic acidC7H7NContains an amino group instead of a thiol
3-Mercaptopropionic acidC3H6O2SShorter carbon chain; used in biochemistry
ThiophenolC6H5SHSimilar reactivity but lacks carboxyl group

Uniqueness of 4-Mercaptobenzoic Acid

4-Mercaptobenzoic acid stands out due to its combination of a thiol and a carboxylic acid functional group, which allows it to engage in both metal coordination and various

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1074-36-8

Wikipedia

4-Mercaptobenzoic acid

Dates

Modify: 2023-09-16

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